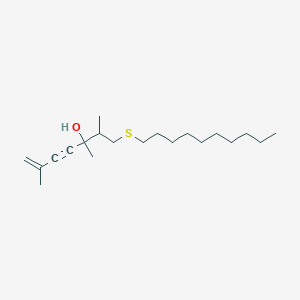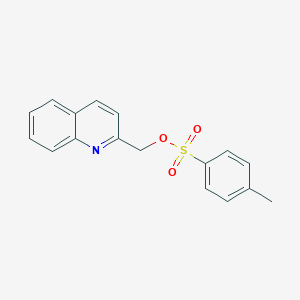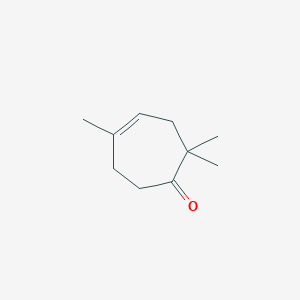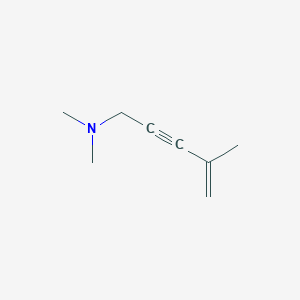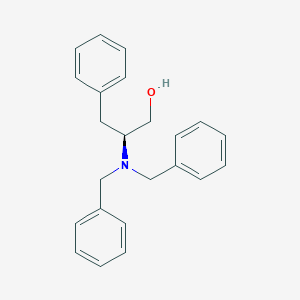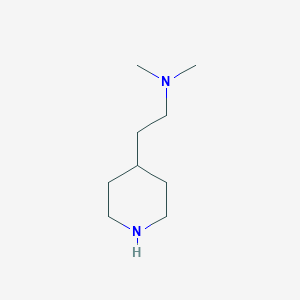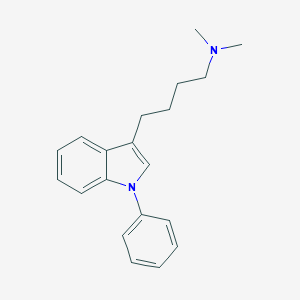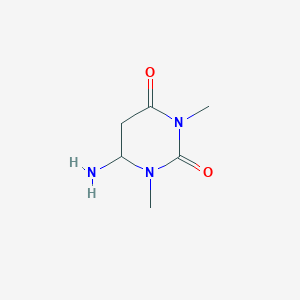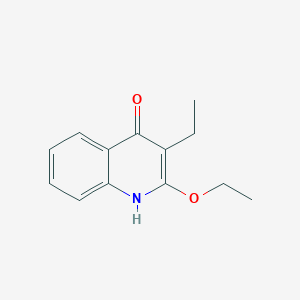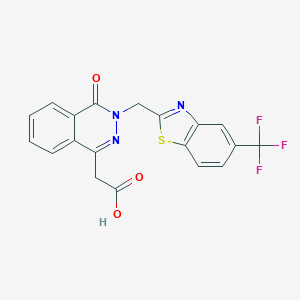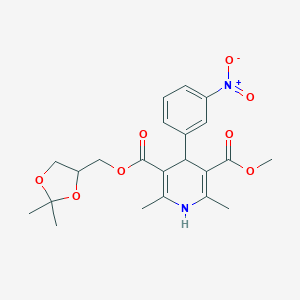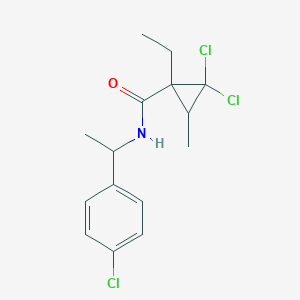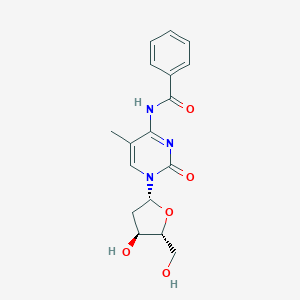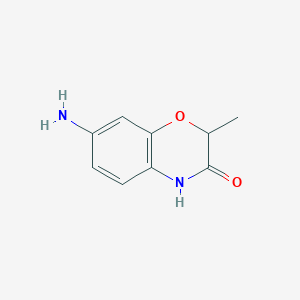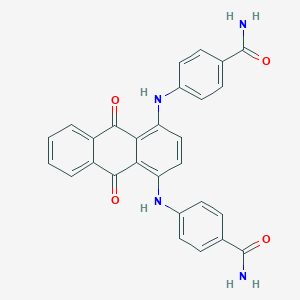
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is a synthetic compound that belongs to the class of anthraquinone derivatives. It is also known by the name of DRAQ5 and is extensively used in scientific research applications due to its unique properties. This compound has gained significant attention in the field of biomedical research due to its ability to bind to DNA and act as a fluorescent probe.
科学的研究の応用
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone is extensively used in scientific research applications due to its unique fluorescent properties. It is used as a fluorescent probe to label DNA in live cells and tissues. This compound is also used in flow cytometry, confocal microscopy, and fluorescence microscopy to study the dynamics of DNA in real-time. It is also used in high-throughput screening assays to identify potential drug candidates that target DNA.
作用機序
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone binds to the minor groove of DNA and intercalates between the base pairs. This results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy. The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA also affects the conformation and stability of the DNA molecule.
生化学的および生理学的効果
The binding of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone to DNA can affect the transcription and replication of DNA. It can also induce DNA damage and apoptosis in cells. However, this compound is not toxic to cells at low concentrations and can be used as a non-invasive tool to study the dynamics of DNA in live cells and tissues.
実験室実験の利点と制限
The advantages of using 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in lab experiments include its high binding affinity to DNA, its ability to label DNA in live cells and tissues, and its non-toxicity at low concentrations. However, this compound has some limitations, such as its poor solubility in water, its tendency to aggregate in solution, and its sensitivity to light.
将来の方向性
There are several future directions for the use of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone in scientific research. One potential application is in the development of new drugs that target DNA. This compound can be used in high-throughput screening assays to identify potential drug candidates that bind to DNA. Another potential application is in the study of epigenetics, where this compound can be used to label specific regions of DNA that are involved in gene regulation. Additionally, this compound can be used in the development of new imaging techniques for the detection of DNA in live cells and tissues.
合成法
The synthesis of 1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone involves the reaction of 9,10-anthraquinone with aniline and urea in the presence of a catalyst. The reaction proceeds via a condensation reaction between the amine and carbonyl groups of the reactants. The final product is obtained after purification using chromatography techniques.
特性
CAS番号 |
110927-96-3 |
|---|---|
製品名 |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
分子式 |
C28H20N4O4 |
分子量 |
476.5 g/mol |
IUPAC名 |
4-[[4-(4-carbamoylanilino)-9,10-dioxoanthracen-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H20N4O4/c29-27(35)15-5-9-17(10-6-15)31-21-13-14-22(32-18-11-7-16(8-12-18)28(30)36)24-23(21)25(33)19-3-1-2-4-20(19)26(24)34/h1-14,31-32H,(H2,29,35)(H2,30,36) |
InChIキー |
GUSFDLABRTZGAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)C(=O)N)NC5=CC=C(C=C5)C(=O)N |
同義語 |
1,4-Bis(4-carbamoylanilino)-9,10-anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



